
3-Cloro-4-(3-piridiniloxi)anilina dihidrocloruro
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride is an organic compound that belongs to the aniline family of chemicals . It is a derivative of 4-aminophenol that has a chlorine atom at the 3rd position of the aromatic ring. The CAS Number of this compound is 1170528-42-3 . It is typically available in powder form .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride is C12H11ClN2O.2ClH . The InChI code for this compound is 1S/C12H11ClN2O.2ClH/c13-11-6-10 (14)3-4-12 (11)16-8-9-2-1-5-15-7-9;;/h1-7H,8,14H2;2*1H . The molecular weight of this compound is 307.61 .Physical and Chemical Properties Analysis
The compound is typically available in powder form . It has a molecular weight of 307.61 . The storage temperature for this compound is room temperature .Aplicaciones Científicas De Investigación
Actividades Antitumorales
Se sintetizó una serie de derivados de 3-Cloro-4-(3-piridiniloxi)anilina y se evaluaron sus actividades antitumorales. Un compuesto en particular, mostró una actividad antitumoral que era el doble de la de Imatinib en varias líneas celulares incluyendo HL-60, K-562, MCF-7, y A498 .
Investigación Proteómica
Este compuesto también se menciona como un producto para aplicaciones de investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, que son partes vitales de los organismos vivos, con muchas funciones.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride involves the reaction of 3-chloroaniline with 3-hydroxypyridine in the presence of a coupling agent to form 3-chloro-4-(3-pyridinyloxy)aniline. This intermediate is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-chloroaniline", "3-hydroxypyridine", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 3-chloroaniline and 3-hydroxypyridine in a suitable solvent such as dichloromethane.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove the coupling agent and any insoluble byproducts.", "Step 4: Concentrate the filtrate under reduced pressure to obtain the crude product, 3-chloro-4-(3-pyridinyloxy)aniline.", "Step 5: Dissolve the crude product in hydrochloric acid and stir at room temperature for several hours.", "Step 6: Filter the reaction mixture to remove any insoluble impurities.", "Step 7: Concentrate the filtrate under reduced pressure to obtain the final product, 3-Chloro-4-(3-pyridinyloxy)aniline dihydrochloride." ] } | |
Número CAS |
1185304-58-8 |
Fórmula molecular |
C11H10Cl2N2O |
Peso molecular |
257.11 g/mol |
Nombre IUPAC |
3-chloro-4-pyridin-3-yloxyaniline;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9;/h1-7H,13H2;1H |
Clave InChI |
ABXNAYYFPRSFBN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)Cl.Cl.Cl |
SMILES canónico |
C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)Cl.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


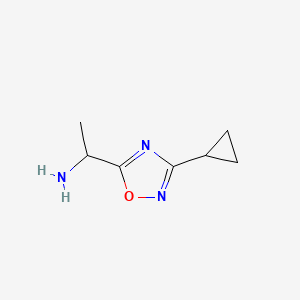
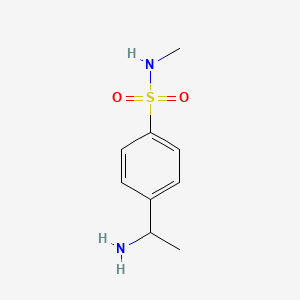
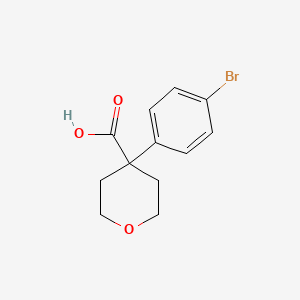

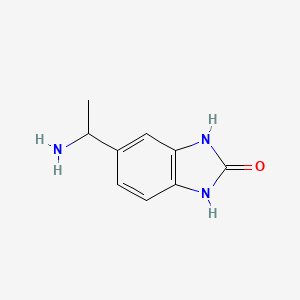

amine](/img/structure/B1521011.png)


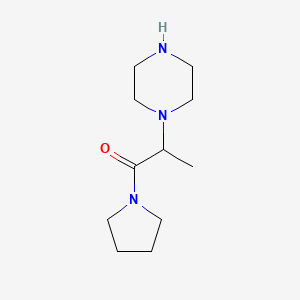

![Ethyl 5-(chlorosulfonyl)-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1521020.png)
amine](/img/structure/B1521021.png)

